4-Chloro-1H-indazol-6-amine
Overview
Description
4-Chloro-1H-indazol-6-amine is a chemical compound with the CAS Number: 221681-84-1 . It has a molecular weight of 167.6 . The IUPAC name for this compound is 4-chloro-1H-indazol-6-amine .
Molecular Structure Analysis
The InChI code for 4-Chloro-1H-indazol-6-amine is 1S/C7H6ClN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
4-Chloro-1H-indazol-6-amine is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
HIV-1 Infection Treatment Research
4-Chloro-1H-indazol-6-amine: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . This compound has been the subject of extensive research due to its role in the development of new therapeutic agents against HIV.
Anticancer Agent Development
This compound is also involved in the synthesis of derivatives that have shown promise as anticancer agents . Research has been conducted on various 6-substituted amino-1H-indazole derivatives, designed and synthesized for their potential anti-proliferative activity against cancer cell lines.
Antibacterial Agent Synthesis
In the realm of antibacterial research, 4-Chloro-1H-indazol-6-amine derivatives have been synthesized and assessed for their properties against different bacterial microorganisms . These studies are crucial for the development of new antibacterial drugs.
Chemical Synthesis Process Development
The compound has been used to develop new synthetic methods that are economically viable for large-scale production, which is significant for industrial applications . These methods aim to improve yields and reduce the need for complex purification processes.
Enzyme Inhibition for Disease Treatment
Research has indicated that indazole derivatives, which include 4-Chloro-1H-indazol-6-amine , can act as enzyme inhibitors. They have been studied for their potential to treat diseases like Alzheimer’s by inhibiting specific enzymes involved in the disease’s progression .
Heterocyclic Compound Synthesis
As a heterocyclic compound, 4-Chloro-1H-indazol-6-amine plays a significant role in the synthesis of various biologically active compounds. Its derivatives are used in the synthesis of drugs with a wide range of activities, including antihypertensive, antidepressant, anti-inflammatory, and more .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Indazole-containing derivatives, such as 4-Chloro-1H-indazol-6-amine, have gained considerable attention in the field of medicinal chemistry due to their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs . Therefore, future research may focus on exploring the therapeutic potential of these compounds and developing efficient synthetic approaches for their production .
properties
IUPAC Name |
4-chloro-1H-indazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWACFIMPQAJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598312 | |
Record name | 4-Chloro-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indazol-6-amine | |
CAS RN |
221681-84-1 | |
Record name | 4-Chloro-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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